molecular formula C10H11N3O3 B3001237 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 860786-80-7

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B3001237
CAS No.: 860786-80-7
M. Wt: 221.216
InChI Key: GGEWBVRIKVFBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS: 861207-94-5) is a heterocyclic compound featuring a benzoxazine core fused with a carbohydrazide moiety. The compound is synthesized via the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives with hydrazine derivatives, as demonstrated in the preparation of sulfonamide and carboxamide analogs . Notably, its carboxylic acid precursor (compound 16 in ) exhibits immunostimulant activity, highlighting the scaffold's biological relevance .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-10(9(15)13-11)8(14)12-6-4-2-3-5-7(6)16-10/h2-5H,11H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWBVRIKVFBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions

  • Cyclization Reaction

      Reactants: 2-aminophenol and methyl acetoacetate.

      Conditions: Heating under reflux in the presence of an acid catalyst such as hydrochloric acid.

      Product: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

  • Hydrazinolysis

      Reactants: 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and hydrazine hydrate.

      Conditions: Stirring at room temperature or slightly elevated temperatures.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products

    Oxidation: Formation of benzoxazine-quinones.

    Reduction: Formation of 2-methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Benzoxazine derivatives are explored for their use in high-performance polymers and resins due to their thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Benzoxazines vs. Benzothiazines and Benzodioxines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold shares structural similarities with:

  • 3,4-Dihydro-2H-1,4-benzothiazines : Replacing the oxygen atom in the benzoxazine ring with sulfur alters electronic properties and binding affinity. For example, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (CAS: 860611-81-0) shows distinct crystal packing and hydrogen-bonding patterns compared to oxygen-containing analogs .
  • 2,3-Dihydro-1,4-benzodioxines : These compounds lack the nitrogen atom in the heterocyclic ring, reducing hydrogen-bonding capacity. Despite this, they retain inhibitory activity against targets like matriptase-2, albeit with lower potency than benzoxazines .
Table 1: Structural and Activity Comparison of Heterocyclic Scaffolds
Scaffold Key Structural Features Example Compound Biological Activity Reference
1,4-Benzoxazine O atom in ring, NHCO group 2-Methyl-3-oxo-...-carbohydrazide Immunostimulant, enzyme inhibition
1,4-Benzothiazine S atom in ring 2-(3-Oxo-benzothiazin-4-yl)acetamide Crystal stability, moderate activity
1,4-Benzodioxine Two O atoms, no N (R)-24 and 25 Weak matriptase-2 inhibition

Substituent Effects

Carbohydrazide vs. Carboxylate Derivatives
  • Carboxylate esters (e.g., ethyl 2-methyl-3-oxo-...-carboxylate, CAS: 154365-33-0) are often intermediates in synthesis and show varied bioactivity depending on ester hydrolysis rates .
Methyl and Aryl Substituents
  • The 2-methyl group in the title compound enhances steric stability, as seen in calcium antagonists derived from similar scaffolds .
  • Aryl substitutions (e.g., 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid) can modulate electronic effects, impacting binding to targets like carbonic anhydrase .

Immunostimulant and Antithrombotic Actions

  • The carboxylic acid precursor (compound 16) of the title compound is a potent immunostimulant, likely due to its ability to modulate immune cell signaling .
  • Analogous benzoxazines, such as compound 17, exhibit dual antithrombotic action (thrombin inhibition + fibrinogen receptor antagonism), underscoring scaffold versatility .

Enzyme Inhibition

  • Benzoxazine derivatives (e.g., compounds 21–23 in ) show moderate matriptase-2 inhibition, though activity is scaffold-dependent.

Key Reactions

  • Formylation : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes regioselective formylation to yield 6- or 7-formyl derivatives, critical for introducing pharmacophores .
  • Amide Formation : Acid chlorides of 2-methyl-3-oxo-...-carboxylic acid react with amines to produce carboxamide derivatives (e.g., sulfonamide-based anticancer agents) .

Notable Derivatives

Compound Structure Modification Activity Reference
N'-[(2-Fluorophenyl)methylene]-... Fluorophenyl hydrazone Potential enzyme inhibition
Ethyl 2-methyl-3-oxo-...-carboxylate Ethyl ester Intermediate for drug synthesis
3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid Sulfur-containing analog Carbonic anhydrase inhibition

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a compound that belongs to the benzoxazine class of heterocycles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in pharmacology.

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC10H10N4O3
Molecular Weight218.21 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. Specifically, compounds similar to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against various cancer cell lines. For instance, a study evaluated the structure–activity relationship (SAR) of synthesized benzoxazine derivatives and found that certain modifications significantly enhanced their antiproliferative activities against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM across these cell lines .

Case Study:
A specific derivative demonstrated over 50% growth inhibition in MIA PaCa-2 cells at a concentration of 25 µM. The presence of hydroxyl groups in the structure was correlated with increased activity due to potential hydrogen bonding interactions with target proteins .

Antibacterial Effects

Benzoxazine derivatives are also noted for their antibacterial properties. Research indicates that modifications to the benzoxazine core can enhance antibacterial efficacy. For example, a related compound demonstrated significant activity against various bacterial strains, suggesting that structural variations can lead to improved bioactivity .

Table: Antibacterial Activity of Benzoxazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methyl-3-oxo-benzoxazineE. coli32 µg/mL
2-Methyl-3-hydroxybenzoxazineS. aureus16 µg/mL
2-Methyl-3-nitrobenzoxazinePseudomonas aeruginosa64 µg/mL

The biological activity of benzoxazines is often attributed to their ability to interact with specific cellular targets. For anticancer activity, these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle regulators .

For antibacterial effects, the mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)Reference
CyclizationCuI, K₂CO₃80°C65–75
Hydrazide FormationHydrazine hydrateRT85–90

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Cu, Pd) enhance cyclization efficiency, while base selection (e.g., K₂CO₃ vs. Et₃N) affects deprotonation rates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, whereas toluene minimizes side reactions in cyclization .
  • Temperature control : Lower temperatures (RT) reduce decomposition during hydrazide formation, while higher temperatures (80–100°C) accelerate cyclization .
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and identify byproducts (e.g., dimerization or oxidation products) .

Critical Consideration: Contradictory yield reports may arise from impurities in starting materials (e.g., residual solvents in o-aminobenzyl alcohol). Purity validation via NMR or elemental analysis is critical .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrazide proton environments (e.g., NH peaks at δ 9–10 ppm) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and hydrogen-bonding motifs. For example, monoclinic crystal systems (space group Cc) with β angles ~95° are common in benzoxazine derivatives .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. Table 2: Example Crystallographic Data

ParameterValueReference
Space GroupCc
a, b, c (Å)15.37, 7.52, 9.63
β (°)95.4
R-factor0.027

Advanced Question: How can researchers resolve discrepancies in reported bioactivity data for benzoxazine derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., antihypoxic vs. antimicrobial effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. hypoxia chamber models) .
  • Structural nuances : Substituent effects (e.g., methyl vs. methoxy groups) alter pharmacokinetics. Use SAR studies to isolate critical functional groups .
  • Metabolic stability : Assess in vitro liver microsome models to compare compound degradation rates across studies .

Example Workflow:

Validate purity (>95% via HPLC) .

Replicate assays under controlled conditions (e.g., pH, temperature).

Cross-reference with computational models (e.g., DFT for electron distribution analysis) .

Advanced Question: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model hydrogen-bonding interactions (e.g., lattice energy ~30 kJ/mol for N-H···O motifs) to predict crystalline stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water/octanol partition coefficients for bioavailability) .
  • Docking Studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize bioactivity .

Data Integration: Combine computational results with experimental XRD and NMR data to refine forcefield parameters .

Basic Question: What are the key challenges in analyzing impurities in this compound?

Methodological Answer:
Common impurities include:

  • Synthetic byproducts : Unreacted intermediates (e.g., residual aziridines) detectable via GC-MS .
  • Degradation products : Oxidized hydrazides (e.g., forming azines) identified via LC-MS .
  • Metal residues : Trace Cu or Pd from catalysts quantified via ICP-OES .

Q. Table 3: Impurity Analysis Workflow

StepTechniqueDetection LimitReference
Byproduct ScreeningHPLC-UV0.1%
Metal AnalysisICP-OES1 ppm
Structural ConfirmationHRMS0.01%

Advanced Question: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalyst Recycling : Use immobilized Cu nanoparticles on silica to minimize waste .
  • Waste Valorization : Convert hydrazine byproducts into fertilizers via neutralization .

Case Study : A solvent-free mechanochemical synthesis reduced energy use by 40% compared to traditional reflux methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.